molecular formula C14H20N2O B586804 4-Hydroxy-N,N-diethyltryptamine-d4 CAS No. 1794789-72-2

4-Hydroxy-N,N-diethyltryptamine-d4

Cat. No.: B586804
CAS No.: 1794789-72-2
M. Wt: 236.351
InChI Key: OHHYMKDBKJPILO-LZMSFWOYSA-N
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Description

4-Hydroxy-N,N-diethyltryptamine-d4 is a deuterated stable isotope analog of the classic tryptamine psychedelic 4-HO-DET (Ethocin). As a deuterated variant, this compound is primarily utilized as an internal standard in analytical chemistry, enabling precise quantification and validation in methods like LC-MS/MS for forensic toxicology and metabolic research. Its application is critical for ensuring accurate and reliable data in studies involving tryptamine metabolism and distribution. The parent compound, 4-HO-DET, is a serotonergic psychedelic with a significant history of scientific investigation. It acts primarily as an agonist at the serotonin 5-HT2A receptor, a key mechanism underlying the subjective and behavioral effects of classic psychedelics . Comprehensive receptor binding profiles reveal that 4-HO-DET and its analogs interact with a wide range of serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7) and also show affinity for other targets such as the serotonin transporter (SERT), histamine receptors, and muscarinic receptors . This complex polypharmacology makes it a valuable tool for researchers exploring the structure-activity relationships of psychedelic tryptamines and their downstream neuropharmacological effects. This product is supplied with a defined molecular formula of C14H16D4N2O and a molecular weight of 236.35 g/mol . It is intended for research applications only and must be handled by qualified personnel in appropriate laboratory settings.

Properties

CAS No.

1794789-72-2

Molecular Formula

C14H20N2O

Molecular Weight

236.351

IUPAC Name

3-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-indol-4-ol

InChI

InChI=1S/C14H20N2O/c1-3-16(4-2)9-8-11-10-15-12-6-5-7-13(17)14(11)12/h5-7,10,15,17H,3-4,8-9H2,1-2H3/i8D2,9D2

InChI Key

OHHYMKDBKJPILO-LZMSFWOYSA-N

SMILES

CCN(CC)CCC1=CNC2=C1C(=CC=C2)O

Synonyms

3-[2-Diethylamino(ethyl-d4)]indol-4-ol;  4-Hydroxy-N,N-diethyltryptamine;  CZ 74-d4;  3-[2-(Diethylamino)ethyl-d4]-1H-indol-4-ol;  4-HO-DET-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for 4 Hydroxy N,n Diethyltryptamine D4

Strategies for Deuterium (B1214612) Labeling at Specific Molecular Sites

The strategic incorporation of deuterium into the tryptamine (B22526) framework allows for the creation of stable, isotopically enriched molecules. The position of the deuterium label is critical and is determined by the synthetic route employed.

A primary strategy for introducing deuterium into the N,N-diethyl side chain of tryptamines involves the reduction of an appropriate precursor with a deuterated reducing agent. researchgate.net The most common method for achieving α,α,β,β-d4 labeling is the reduction of an indole-3-yl-glyoxalylamide intermediate using lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net This process effectively replaces the hydrogen atoms on the carbons adjacent to the nitrogen atom in the ethyl groups with deuterium. This specific labeling at the ethylamine (B1201723) side chain has been shown to result in a kinetic isotope effect in vivo. nih.govgoogle.com

The synthesis starts from a protected 4-hydroxyindole, which is first acylated with oxalyl chloride. psu.edunih.gov The resulting glyoxalyl chloride intermediate is then reacted with diethylamine (B46881) to form the N,N-diethyl-glyoxalylamide precursor. researchgate.netpsu.edu The final and critical step is the reduction of this amide with lithium aluminum deuteride, which reduces the two carbonyl groups and incorporates deuterium atoms onto the ethyl side chain, yielding the α,α,β,β-d4 labeled tryptamine. researchgate.net

The Speeter and Anthony tryptamine synthesis is a widely recognized and versatile method for preparing a large variety of N,N-disubstituted tryptamines and serves as a foundational pathway for introducing isotopic labels. researchgate.netpsu.eduthieme-connect.com The flexibility of this method allows for the use of various substituted indoles and secondary amines, making it adaptable for creating complex and specifically labeled tryptamines. psu.eduresearchgate.net

The core of the Speeter and Anthony procedure involves two main steps:

Reaction of a substituted indole (B1671886) with oxalyl chloride to form an indol-3-ylglyoxalyl chloride. psu.eduthieme-connect.com

Subsequent reaction with a desired secondary amine (like diethylamine) to produce a glyoxalylamide intermediate. psu.edu

Reduction of the intermediate with a metal hydride, such as lithium aluminum hydride (LiAlH₄) or, for deuteration, lithium aluminum deuteride (LiAlD₄). researchgate.netpsu.edu

This general pathway can be modified to introduce deuterium at various positions. For labeling the ethyl side chain, as in 4-Hydroxy-N,N-diethyltryptamine-d4, LiAlD₄ is used in the final reduction step. researchgate.net

Advanced Chemical Synthesis Procedures

To improve efficiency, yield, and sustainability, traditional synthetic methods are often updated with modern technologies and optimized reaction conditions.

A significant advancement in the synthesis of deuterated tryptamines is the application of microwave-assisted synthesis. researchgate.neteurekaselect.com The normally time-consuming reduction of the glyoxalylamide precursor with a metal hydride can be dramatically accelerated using a single-mode microwave system. researchgate.net Studies have shown that this reduction step, which could take several hours under conventional reflux conditions, can be completed in as little as five minutes at elevated temperatures and pressures (e.g., 150°C in anhydrous tetrahydrofuran). researchgate.net This rapid heating leads to good yields and makes the synthesis significantly more efficient. researchgate.net Microwave-accelerated techniques have been successfully applied to synthesize a variety of N,N-dialkylated-[α,α,β,β-d4]-tryptamines. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Reduction
ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction TimeSeveral hours~5 minutes researchgate.net
TemperatureReflux temperature of solvent (e.g., ~66°C for THF)150°C researchgate.net
PressureAtmosphericElevated researchgate.net
EfficiencyTime-consumingHigh-throughput potential, rapid researchgate.net

The classical Speeter and Anthony synthesis has been subject to various optimizations to improve its efficiency and product purity. nih.gov One modification involves the use of aluminum hydride (alane), generated in situ from lithium aluminum hydride, as the reducing agent. nih.gov This has been reported to provide a good yield of exceptionally pure free base tryptamine. nih.gov Another key optimization is the improvement of the quench protocol following the reduction. Instead of traditional aqueous quenches, the use of sodium sulfate (B86663) decahydrate (B1171855) has been shown to improve the workup and yield of the final product. researchgate.net These modifications, combined with techniques like microwave acceleration, represent significant refinements to the original Speeter and Anthony pathway, allowing for the faster and cleaner synthesis of target compounds like this compound. researchgate.netnih.gov

Physico-Chemical Characterization of Isotopic Purity and Regioselectivity

After synthesis, it is essential to confirm the chemical identity, isotopic purity, and the specific location of the deuterium atoms (regioselectivity) in the final product. A combination of analytical techniques is employed for this comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. researchgate.netpsu.edu In the ¹H NMR spectrum of a deuterated compound like this compound, the absence of signals corresponding to the α and β protons of the diethyl side chain confirms successful deuteration at these positions. ¹³C NMR can also show changes in signal patterns due to the C-D coupling. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to confirm the molecular weight of the synthesized compound and assess its isotopic purity. researchgate.netswgdrug.org The mass spectrum of this compound will show a molecular ion peak (M+) that is four mass units higher than its non-deuterated counterpart, confirming the incorporation of four deuterium atoms. pharmaffiliates.comclearsynth.com Analysis of the ion abundances in the molecular ion cluster allows for the calculation of isotopic enrichment. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound, ensuring that it is free from starting materials, reagents, and non-deuterated analogs. nih.gov

Table 2: Analytical Techniques for Characterization
TechniquePurposeKey Findings for this compoundReference
¹H NMRStructural confirmation and regioselectivityAbsence of signals for α,α,β,β protons on the diethyl chain researchgate.netpsu.edu
¹³C NMRStructural confirmationConfirms the carbon skeleton of the molecule researchgate.netpsu.edu
GC-MSMolecular weight confirmation and isotopic purityMolecular ion peak shifted by +4 m/z units; analysis of fragmentation patterns researchgate.netswgdrug.org
HPLCChemical purity assessmentSingle peak indicating a pure compound nih.gov

Spectroscopic Techniques for Deuterium Incorporation Assessment

Confirming the successful incorporation and precise location of deuterium atoms in the this compound molecule is critical. This is accomplished primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for verifying the mass change resulting from isotopic labeling. The molecular weight of the deuterated compound will be higher than its non-deuterated counterpart by the number of incorporated deuterium atoms. For this compound, the molecular ion peak in the mass spectrum would be expected at m/z 236, which is four mass units higher than that of the unlabeled compound (m/z 232). swgdrug.orgnih.gov Analysis of the fragmentation pattern in tandem MS (MS/MS) can further confirm the location of the deuterium atoms. For instance, the characteristic fragment ion resulting from the cleavage of the β-carbon-γ-carbon bond (producing the iminium ion) would also show a mass shift, confirming that the deuterium atoms are on the ethylamine side chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides definitive evidence for the location of deuterium incorporation. Since deuterium is NMR-inactive at the resonance frequency of protons, the substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum. nih.gov For this compound labeled on the ethylamine side chain, the signals corresponding to the α- and β-protons would be absent. Comparing the ¹H NMR spectrum of the synthesized -d4 compound with that of an authentic, non-deuterated standard of 4-Hydroxy-N,N-diethyltryptamine allows for a clear assessment of the degree and regioselectivity of deuteration. swgdrug.org

The following table summarizes the expected spectroscopic data for this compound compared to its non-deuterated analog.

Property4-Hydroxy-N,N-diethyltryptamineThis compoundReference
Molecular FormulaC₁₄H₂₀N₂OC₁₄H₁₆D₄N₂O nih.gov
Molecular Weight232.32 g/mol236.35 g/mol nih.gov
Expected Molecular Ion (m/z)232236 swgdrug.org
¹H NMR Side Chain Signals (α-CH₂, β-CH₂)PresentAbsent nih.gov

Advanced Analytical Methodologies in Research Applications of 4 Hydroxy N,n Diethyltryptamine D4

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) stands as a cornerstone for the analysis of 4-Hydroxy-N,N-diethyltryptamine-d4, offering unparalleled sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative bioanalysis of tryptamines and their metabolites in various biological samples. sci-hub.sescispace.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In typical LC-MS/MS workflows, a biological sample, such as blood, urine, or hair, is first prepared to extract the analytes of interest. researchgate.net The extract is then injected into the LC system, where the compounds are separated based on their physicochemical properties as they pass through a column. Following separation, the analytes are introduced into the mass spectrometer, where they are ionized and fragmented. The specific precursor-to-product ion transitions are monitored, providing a high degree of selectivity and allowing for accurate quantification, even at low concentrations. turkjps.org

The validation of LC-MS/MS methods is crucial to ensure reliable results and is often based on guidelines from regulatory bodies like the Food and Drug Administration (FDA). turkjps.org Key validation parameters include selectivity, linearity, accuracy, precision, matrix effect, and stability. turkjps.org For instance, a method for detecting 16 tryptamines and their metabolites in hair was developed using UHPLC-MS/MS, demonstrating limits of detection ranging from 0.1 to 20 pg/mg. researchgate.net

High-Resolution Mass Spectrometry (HRMS/MS) for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS/MS) is an indispensable tool for the comprehensive profiling and identification of metabolites of tryptamines. researchgate.net Unlike standard tandem mass spectrometry, HRMS/MS provides highly accurate mass measurements, which aids in the elucidation of elemental compositions of unknown metabolites. researchgate.net This is particularly valuable in metabolism studies where the goal is to identify novel biotransformation products.

In a typical HRMS/MS workflow for metabolite profiling, a compound of interest is incubated with a biological system, such as human hepatocytes, to simulate in vivo metabolism. nih.govnih.gov The resulting mixture is then analyzed by LC-HRMS/MS. The high-resolution data allows for the confident identification of phase I and phase II metabolites, including products of oxidation, demethylation, glucuronidation, and sulfation. researchgate.netnih.govnih.gov For example, a study on the metabolism of 4-HO-MET in blood plasma successfully identified four metabolites, including N-demethyl-, oxo-, and hydroxy-4-HO-MET, as well as the N-oxide, using LC-HRMS/MS. researchgate.net

Application as Internal Standards in Isotope Dilution Mass Spectrometry Assays

Deuterated compounds like this compound are invaluable as internal standards in isotope dilution mass spectrometry (IDMS) assays. google.comnih.gov IDMS is considered the gold standard for quantitative analysis due to its high precision and accuracy. nih.gov In this method, a known amount of the isotopically labeled standard (in this case, this compound) is added to the sample at the beginning of the analytical procedure.

The labeled standard behaves almost identically to the unlabeled analyte throughout the extraction, chromatography, and ionization processes. nih.gov Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, any sample loss or variation during the analytical workflow affects both compounds equally. This allows for a highly accurate determination of the analyte concentration by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. The use of stable isotope-labeled internal standards like this compound is a common practice in quantitative metabolomics and forensic toxicology to ensure the reliability of the results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation and purity assessment of chemical compounds, including this compound.

Other Chromatographic and Spectroscopic Methods in Research Contexts (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) for qualitative analysis)

Beyond LC-MS and NMR, other analytical techniques play a role in the research of tryptamines. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the qualitative analysis of volatile and thermally stable compounds. researchgate.netekb.eg In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. swgdrug.org This technique provides characteristic mass spectra that can be used to identify compounds by comparing them to spectral libraries. ekb.eg While LC-based methods are often preferred for the analysis of tryptamines due to their polarity and thermal lability, GC-MS can still be employed, sometimes after derivatization to increase volatility. researchgate.net For example, a study on the differentiation of psilocin isomers utilized GC-MS as one of the analytical methodologies. nih.gov

Table 2: Compound Names

Compound Name
This compound
4-Hydroxy-N,N-diethyltryptamine
4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET)
Psilocin
Methanol-d4
Chloroform-d
Dimethyl sulfoxide-d6

This table contains a list of chemical compounds mentioned in the article.

Advanced Isotope Tracing and Proteomic Methodologies

The integration of stable isotopes like deuterium (B1214612) into bioactive molecules is a cornerstone of modern analytical chemistry, enabling precise quantification and metabolic tracking. For a compound like this compound, the four deuterium atoms serve as a mass-distinguishable tag, allowing it to be differentiated from its endogenous or non-labeled counterparts by mass spectrometry. This property is invaluable for the sophisticated analytical techniques discussed below.

Spatiotemporally resolved metabolomics is a powerful strategy for deconvoluting the complex interactions of CNS drugs within the brain. nih.govnih.gov This approach utilizes mass spectrometry imaging (MSI) to map the distribution of a drug, its metabolites, and endogenous biomolecules across a tissue section, providing crucial spatial and temporal information. nih.govnih.gov The use of an isotopically labeled compound like this compound is central to this technique, acting as a tracer to follow the drug's journey and its metabolic transformation in specific brain regions. nih.gov

In a hypothetical research application, laboratory animals could be administered this compound. At various time points, brain tissue would be sectioned and analyzed using an MSI technique such as Desorption Electrospray Ionization (DESI-MSI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI). diva-portal.orgfrontiersin.org These methods can simultaneously detect and visualize the parent drug (d4-labeled), its potential deuterated metabolites, and a wide array of endogenous neurotransmitters and metabolites within the same sample. nih.govdiva-portal.org

By analyzing the resulting ion distribution images, researchers could:

Map Drug Distribution: Pinpoint the precise anatomical structures where this compound accumulates, such as the cortex, hippocampus, or thalamus. nih.gov

Trace Metabolic Pathways: Identify the location and relative abundance of deuterated metabolites, revealing where the primary metabolic processes (e.g., hydroxylation, dealkylation) occur.

Elucidate Pharmacodynamic Effects: Correlate the drug's presence with changes in the local concentrations of key endogenous metabolites (e.g., serotonin (B10506), dopamine, GABA), thereby identifying the metabolic pathways and neurochemical systems it perturbs. nih.govnih.gov

This approach bridges the gap between pharmacokinetics and pharmacodynamics, providing a detailed picture of a drug's mechanism of action at a neuroanatomical level. nih.gov

Table 1: Hypothetical Data from Spatiotemporally Resolved Isotope Imaging of this compound in Rat Brain

This table illustrates the type of data that could be generated from an MSI experiment tracking the compound and its effect on a key neurotransmitter in different brain regions over time.

Time Point (Post-Administration)Brain RegionThis compound (Relative Ion Intensity)Endogenous Serotonin (Relative Ion Intensity)
30 MinutesCortex8501150
30 MinutesThalamus450980
30 MinutesHypothalamus3001020
60 MinutesCortex6201350
60 MinutesThalamus3101100
60 MinutesHypothalamus2101120
120 MinutesCortex2501200
120 MinutesThalamus1501050
120 MinutesHypothalamus901070

Isotope-Coded Affinity Tag (ICAT) is a powerful quantitative proteomics technique used to compare the protein expression levels between two different biological samples. nih.govbioprocessonline.com The method relies on a chemical reagent that has three key components: a reactive group that specifically binds to the thiol group of cysteine residues in proteins, an isotopically coded linker (one 'light' and one 'heavy' version), and an affinity tag (like biotin) for purification. nptel.ac.inwikipedia.org

While this compound itself would not be directly used in the ICAT labeling process, this methodology is highly relevant for studying the compound's effects on cellular systems. A typical experimental design would involve treating a cell culture or animal model with the pharmacologically active, non-deuterated parent compound, 4-Hydroxy-N,N-diethyltryptamine, while a control group remains untreated.

The proteomes from each sample would then be extracted and labeled with the ICAT reagents:

Labeling: The protein sample from the control group is labeled with the 'light' ICAT reagent (e.g., containing hydrogen atoms in its linker). The sample from the treated group is labeled with the 'heavy' reagent (e.g., containing deuterium or Carbon-13 atoms). nptel.ac.inyale.edu

Combining and Digestion: The two labeled samples are combined into a single mixture. This crucial step minimizes experimental variability during subsequent processing. The combined protein mixture is then digested into smaller peptides using an enzyme like trypsin. wikipedia.org

Affinity Purification: The biotin (B1667282) tag on the ICAT reagent allows for the specific isolation of only the cysteine-containing peptides via avidin (B1170675) affinity chromatography. bioprocessonline.com This significantly reduces the complexity of the peptide mixture. yale.edu

Mass Spectrometry and Quantification: The purified peptides are analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the light and heavy isotopes. The ratio of the signal intensities for each pair directly corresponds to the relative abundance of that protein in the original two samples. nih.govwikipedia.org

This approach would allow researchers to identify specific proteins that are up- or down-regulated in response to 4-Hydroxy-N,N-diethyltryptamine, offering critical insights into its mechanism of action, potential protein targets, and downstream cellular signaling pathways.

Table 2: Illustrative ICAT Quantitative Proteomics Results

This table shows hypothetical results from an ICAT experiment comparing protein expression in neuronal cells treated with 4-Hydroxy-N,N-diethyltryptamine versus a control.

Protein IdentifiedGene NamePeptide Sequence (Cysteine-Containing)Heavy/Light RatioFold Change
Brain-derived neurotrophic factorBDNFRPCVPTIKLGR2.1+2.1 (Upregulated)
G-protein coupled receptor 12GPR12EACYAWLFPIN0.45-2.2 (Downregulated)
Monoamine oxidase AMAOAFPVGGFSIQR0.98No significant change
5-HT2A ReceptorHTR2ALIGVSLLFLIA1.05No significant change
Heat Shock Protein 70HSP70LLGKTISEEVR1.8+1.8 (Upregulated)
(Note: C indicates the cysteine residue labeled by the ICAT reagent)

Metabolism and Pharmacokinetic Research of 4 Hydroxy N,n Diethyltryptamine D4 Preclinical Focus

In Vitro Metabolic Stability and Biotransformation Studies

In vitro models are fundamental in preclinical research for predicting how a compound will be metabolized in a living organism. These systems allow for the controlled study of metabolic pathways and the enzymes responsible for them.

Utilization of Human and Animal Liver Microsome Systems for Metabolite Generation

Human and animal liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. psychedelicalpha.com These systems are routinely used to study the metabolic stability of new chemical entities and to generate metabolites for identification. For tryptamines structurally related to 4-HO-DET, such as DMT and psilocin, incubations with human liver microsomes (HLM) have been instrumental in elucidating their metabolic pathways. tandfonline.comgu.senih.gov In these experiments, the parent compound is incubated with the microsomes in the presence of necessary cofactors (like NADPH), and the resulting mixture is analyzed over time to measure the rate of disappearance of the parent drug and to identify the appearance of new metabolic products. nih.gov For instance, studies with psilocin in HLM have shown that approximately 29% of the compound is metabolized, with the formation of metabolites like 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP). nih.gov

Elucidation of Enzyme Involvement: Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6, CYP3A4, CYP2C19)

The Cytochrome P450 system is a major contributor to the Phase I metabolism of many xenobiotics, including tryptamines. Research on analogous compounds provides strong evidence for the likely involvement of specific CYP isoforms in the metabolism of 4-HO-DET.

CYP2D6 : This isoform is consistently identified as a key enzyme in the metabolism of tryptamines. In vitro studies with recombinant human CYP enzymes have shown that DMT is rapidly metabolized by CYP2D6, leading to the formation of various oxygenated metabolites. tandfonline.comgu.setandfonline.com Similarly, CYP2D6 is significantly involved in the metabolism of psilocin, where it can metabolize nearly 100% of the compound in recombinant systems and contributes to the formation of the N-demethylated metabolite, norpsilocin. nih.gov Given the structural similarities, CYP2D6 is expected to be a primary enzyme responsible for the biotransformation of 4-HO-DET, likely through N-de-ethylation and potential ring hydroxylation.

CYP3A4 : While often a major drug-metabolizing enzyme, its role in tryptamine (B22526) metabolism can be secondary to CYP2D6. For psilocin, CYP3A4 was found to metabolize about 40% of the compound in vitro. nih.gov In studies of 4-aminopiperidine (B84694) drugs, CYP3A4 was the major isoform for N-dealkylation, whereas CYP2D6 catalyzed different reactions like aromatic hydroxylation. acs.org This suggests CYP3A4 could contribute to the N-de-ethylation of 4-HO-DET.

CYP2C19 : This enzyme has also been implicated in the metabolism of DMT. nih.govresearchgate.netnih.gov Although its contribution may be less than that of CYP2D6, it represents another potential pathway for the initial biotransformation of 4-HO-DET. nih.gov

The table below summarizes the key enzymatic pathways for tryptamines analogous to 4-HO-DET.

Table 1: Enzyme Involvement in the Metabolism of Analogous Tryptamines
Compound Primary Metabolic Enzymes Metabolic Reaction Reference
DMT MAO-A, CYP2D6, CYP2C19 Oxidative deamination, Hydroxylation, N-demethylation tandfonline.comnih.govnih.gov
Psilocin (4-HO-DMT) MAO-A, CYP2D6, CYP3A4, UGT1A9, UGT1A10 Oxidative deamination, N-demethylation, Glucuronidation nih.govnih.gov
4-OH-MPT Not specified N-demethylation, N-oxidation, O-glucuronidation, O-sulfation nih.govresearchgate.net
4-AcO-DiPT Not specified Ester hydrolysis, O-glucuronidation, O-sulfation, N-oxidation, N-dealkylation jefferson.edu

Role of Monoamine Oxidases (MAO-A) in Metabolic Pathways

Monoamine oxidase A (MAO-A) is a critical enzyme responsible for the oxidative deamination of monoamine neurotransmitters and related tryptamines. mdpi.com For DMT and psilocin, metabolism via MAO-A is a primary clearance pathway, leading to the formation of an unstable aldehyde intermediate that is subsequently oxidized to indole-3-acetic acid derivatives (e.g., 4-HIAA from psilocin). nih.govfrontiersin.org However, the N,N-diethyl substitution in 4-HO-DET, as opposed to the N,N-dimethyl group in psilocin and DMT, is expected to provide increased steric bulk. This structural difference may render 4-HO-DET less susceptible to MAO-A metabolism, a characteristic observed with N,N-diethyltryptamine (DET), which is known to be more orally active than DMT for this reason. wikipedia.org

Characterization of Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, or for compounds already possessing a suitable functional group, Phase II conjugation reactions serve to increase water solubility and facilitate excretion. For 4-hydroxy-substituted tryptamines, this is a major metabolic route.

Glucuronidation : This is the most prominent Phase II pathway for psilocin. nih.govwikipedia.org The 4-hydroxy group on the indole (B1671886) ring is an ideal site for conjugation with glucuronic acid. Studies have identified UGT1A10 (highly expressed in the intestine) and UGT1A9 (highly expressed in the liver) as the primary enzymes responsible for psilocin glucuronidation. nih.govnih.gov Similarly, the major metabolite identified for 4-OH-MPT after incubation with human hepatocytes was 4-OH-MPT-glucuronide. researchgate.net Therefore, 4-HO-DET is highly likely to undergo extensive glucuronidation at its 4-hydroxy position.

Sulfation : This is another common Phase II reaction. Studies on the metabolism of 4-AcO-DiPT and 4-OH-MPT in human hepatocytes identified sulfated conjugates as significant metabolites. nih.govjefferson.edu This indicates that sulfation at the 4-hydroxy position is also a probable metabolic pathway for 4-HO-DET.

Identification and Characterization of Metabolic Pathways and Metabolites

Application of Stable Isotope Labeling for Tracing Metabolic Fate

Stable isotope labeling (SIL) is a powerful technique used in metabolism studies to trace the fate of a drug and its metabolites within a complex biological matrix like plasma or urine. nih.govscitechnol.com By replacing one or more atoms in the drug molecule with a heavier, non-radioactive isotope (such as deuterium (B1214612), ²H), the labeled compound and its metabolites can be distinguished from endogenous molecules by mass spectrometry. nih.govmdpi.com

The "-d4" in 4-Hydroxy-N,N-diethyltryptamine-d4 signifies that four hydrogen atoms have been replaced by deuterium. Typically, this labeling is done on the ethyl groups attached to the nitrogen atom. This technique is crucial for several reasons:

Metabolite Identification : When analyzing a sample, the mass spectrometer can specifically look for the unique isotopic signature of the deuterated drug and its metabolites, making them easier to find amongst thousands of other compounds. nih.gov

Kinetic Isotope Effect : The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the breaking of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. This phenomenon is known as the kinetic isotope effect. For tryptamines, the cleavage of the C-H bond on the carbon adjacent to the side-chain nitrogen is a key step in metabolism by MAO-A. frontiersin.org Research on α, α, β, β-tetradeutero-DMT (D4DMT) has shown that this deuteration significantly reduces its susceptibility to MAO-A metabolism, leading to an increased half-life and prolonged effects. frontiersin.org Consequently, this compound is expected to be metabolized more slowly by MAO-A than its non-deuterated counterpart, which can be a deliberate strategy in drug design to modify pharmacokinetic properties.

The table below lists potential metabolites of 4-HO-DET based on the metabolism of its analogs.

Table 2: Predicted Metabolites of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET)
Metabolic Pathway Predicted Metabolite Name Reference (based on analogs)
Phase I: N-De-ethylation 4-Hydroxy-N-ethyltryptamine (4-HO-NET) nih.govnih.gov
Phase I: Oxidative Deamination 4-Hydroxyindole-3-acetaldehyde nih.gov
Phase I: Oxidation 4-Hydroxyindole-3-acetic acid (4-HIAA) nih.gov
Phase I: N-Oxidation 4-Hydroxy-N,N-diethyltryptamine-N-oxide nih.govjefferson.edu
Phase II: Glucuronidation 4-HO-DET-O-glucuronide nih.govresearchgate.netjefferson.edu
Phase II: Sulfation 4-HO-DET-O-sulfate nih.govjefferson.edu

Comprehensive Identification of Phase I and Phase II Metabolites

The metabolism of tryptamines, including 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), is a complex process involving multiple enzymatic pathways. While specific metabolic studies on the deuterated-d4 variant are not extensively documented in publicly available research, the metabolic fate of similar tryptamine compounds provides a strong basis for predicting the biotransformation of this compound. The primary routes of metabolism for tryptamines are categorized into Phase I and Phase II reactions.

Phase I Metabolism: This phase involves the modification of the drug molecule through oxidation, reduction, or hydrolysis, preparing it for Phase II conjugation. For tryptamines, key Phase I transformations include:

N-dealkylation: The removal of one or both ethyl groups from the nitrogen atom of the diethylamino side chain is a probable metabolic step. This process would lead to the formation of 4-hydroxy-N-ethyltryptamine (4-HO-NET) and subsequently 4-hydroxytryptamine.

N-oxidation: The nitrogen atom in the diethylamino group can be oxidized to form an N-oxide metabolite, a common pathway for tertiary amines.

Hydroxylation: Additional hydroxyl groups can be introduced onto the indole ring, typically at the 5, 6, or 7 positions, although hydroxylation at the 4-position is already present in the parent compound.

Oxidative deamination: Monoamine oxidase (MAO) plays a crucial role in the metabolism of many tryptamines, converting the amine to an aldehyde. nih.gov This aldehyde is then further oxidized to a carboxylic acid, such as 4-hydroxyindole-3-acetic acid (4-HIAA), or reduced to an alcohol, like 4-hydroxytryptophol. wikipedia.org

Phase II Metabolism: In this phase, the modified drug or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion.

Glucuronidation: The hydroxyl group at the 4-position is a prime site for conjugation with glucuronic acid, forming a glucuronide conjugate. wikipedia.org This is a major pathway for the elimination of phenolic compounds.

Sulfation: The 4-hydroxyl group can also undergo sulfation, another important conjugation reaction for phenols.

Studies on similar non-deuterated tryptamines, such as N,N-diallyltryptamine (DALT) and 5-methoxy-DALT, have identified metabolites resulting from aromatic and aliphatic hydroxylations, N-dealkylation, N-oxidation, and O-demethylation, followed by extensive glucuronidation or sulfation. researchgate.net It is highly probable that this compound undergoes a similar metabolic fate.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

Metabolic Pathway Predicted Metabolite Phase
N-de-ethylation4-hydroxy-N-ethyltryptamine (4-HO-MET)I
N-de-ethylation (secondary)4-hydroxytryptamineI
N-oxidation4-hydroxy-N,N-diethyltryptamine-N-oxideI
Oxidative deamination4-hydroxyindole-3-acetaldehydeI
Oxidation of aldehyde4-hydroxyindole-3-acetic acid (4-HIAA)I
Reduction of aldehyde4-hydroxytryptopholI
Glucuronidation4-hydroxy-N,N-diethyltryptamine-O-glucuronideII
Sulfation4-hydroxy-N,N-diethyltryptamine-O-sulfateII

Preclinical Pharmacokinetic Profiling in Animal Models

Assessment of Absorption, Distribution, and Elimination Characteristics

While specific pharmacokinetic data for this compound in animal models is limited in the public domain, the pharmacokinetic profile of its non-deuterated counterpart, 4-HO-DET, and other similar tryptamines can provide valuable insights.

Following administration, tryptamines are generally well-absorbed. The route of administration significantly impacts the onset and duration of effects. For instance, intravenous administration of N,N-dimethyltryptamine (DMT) in rabbits resulted in its entry into the brain within 10 seconds. nih.gov Oral administration of DMT is typically ineffective due to extensive first-pass metabolism by MAO unless co-administered with a MAO inhibitor. nih.gov

The distribution of tryptamines is widespread throughout the body. Due to their lipophilic nature, they can cross the blood-brain barrier. acs.orgacs.org Studies with radiolabeled DMT in rabbits showed distribution to the brain and subsequent excretion via the kidneys. nih.gov The elimination of tryptamines and their metabolites primarily occurs through the urine. wikipedia.org The half-life of these compounds can vary, with the effects of 4-HO-DET reported to last for 4 to 6 hours. wikipedia.orgwikipedia.org

Investigation of Deuteration's Impact on Metabolic Clearance and Elimination Half-Life

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, can significantly alter the pharmacokinetic properties of a drug. wikipedia.org This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more resistant to cleavage than the carbon-hydrogen (C-H) bond. bioscientia.de This resistance to cleavage can slow down metabolic processes, particularly those involving cytochrome P450 (CYP450) enzymes, which are responsible for a majority of drug metabolism. bioscientia.de

The primary effect of deuteration is often a reduction in the rate of metabolic clearance, which in turn leads to a prolonged elimination half-life and increased systemic exposure. juniperpublishers.comdovepress.com This has been demonstrated with deuterated versions of various drugs. For example, deuterated DMT derivatives have been shown to have a slower metabolism compared to their non-deuterated counterparts, potentially leading to longer-lasting therapeutic effects. acs.orgacs.org Specifically, CYB004, a deuterated form of DMT, exhibited a 2.5- to 2.9-fold longer elimination half-life and 38% to 55% slower clearance in animal models compared to DMT. wikipedia.org

However, the impact of deuteration is not always predictable and can be system-dependent. nih.gov In some cases, deuteration can lead to a more rapid rate of metabolism if it alters the drug's interaction with metabolic enzymes in an unexpected way. bioscientia.de Therefore, the specific effects of deuteration on the metabolic clearance and half-life of this compound must be determined through empirical studies.

Table 2: Potential Pharmacokinetic Effects of Deuteration

Pharmacokinetic Parameter Potential Effect of Deuteration Clinical Implication
Rate of MetabolismReducedProlonged drug effect
Elimination Half-LifeIncreasedLess frequent dosing
Metabolic ClearanceDecreasedPotential for lower dosage
Systemic Exposure (AUC)IncreasedEnhanced bioavailability

Blood-Brain Barrier Penetration and Distribution Studies in Preclinical Models

The ability of a psychoactive compound to exert its effects on the central nervous system is contingent upon its capacity to cross the blood-brain barrier (BBB). Tryptamines, including 4-HO-DET, are generally able to penetrate the BBB due to their structural characteristics, such as being relatively small, lipophilic molecules. acs.orgacs.org

Studies on the non-deuterated analogue, tryptamine, have shown that α,α-dideutero substitution can lead to a primary isotope effect during oxidative deamination, resulting in significantly more of the amine penetrating and persisting in the brain. nih.gov This suggests that deuteration at specific positions can enhance brain bioavailability.

Furthermore, research on CYB004, a deuterated DMT, indicated a 30% increase in the brain-to-plasma ratio compared to DMT, signifying slightly greater central permeability. wikipedia.org This enhanced BBB penetration could be attributed to the altered physicochemical properties of the deuterated molecule. While the exact mechanism for this increased permeability is not fully elucidated, it highlights the potential of deuteration to improve the central nervous system distribution of tryptamines.

It is important to note that while deuteration can improve BBB penetration, other factors such as the compound's partition coefficient also play a crucial role. acs.orgnih.gov Therefore, preclinical studies in animal models are essential to definitively characterize the BBB penetration and brain distribution of this compound. Such studies would typically involve administering the compound to animals and subsequently measuring its concentration in brain tissue and plasma at various time points.

Future Directions and Emerging Research Avenues for Deuterated Tryptamines

Development of Novel Deuterated Tryptamine (B22526) Analogs with Tailored Pharmacological Profiles

The future of psychedelic medicine involves creating novel compounds with optimized properties for therapeutic use. Deuteration is a key strategy in this endeavor, allowing for the fine-tuning of pharmacokinetic profiles without fundamentally altering the compound's interaction with its primary molecular targets. nih.govontosight.ai

Research Findings: Preclinical research has demonstrated the potential of deuteration to significantly alter the disposition of tryptamines.

Slowing Metabolism: The primary goal of deuterating tryptamines is to slow their rate of metabolic degradation, particularly by MAO. nih.govfrontiersin.org Studies on deuterated N,N-dimethyltryptamine (DMT) analogs showed that deuterium (B1214612) substitution at the alpha-carbon position, a key site for MAO activity, resulted in a longer half-life and decreased clearance in in-vitro models. nih.gov This KIE means that the deuterated compound persists longer in the body, potentially allowing for a more sustained therapeutic effect from a single administration. nih.gov

Enhanced Bioavailability and Potency: By slowing metabolism, deuteration can increase the amount of the active compound that reaches the brain. nih.gov A study comparing α,α,β,β-tetradeutero-DMT (D4-DMT) with non-deuterated DMT in rats found that the deuterated version produced a greater disruption of behavior, had a faster onset, and a longer duration of action at equivalent doses. frontiersin.org This was correlated with significantly higher brain concentrations of D4-DMT compared to DMT. frontiersin.org

Optimized Therapeutic Profiles: Companies are actively developing deuterated psilocybin analogs, such as CYB003, with the goal of achieving a more rapid onset of effect and shorter treatment duration compared to non-deuterated psilocybin. cybin.compsychedelicalpha.comcybin.com This approach aims to create a more manageable and predictable clinical experience. The development of such analogs relies on precise quantification in preclinical studies, a process that requires stable isotope-labeled internal standards like 4-Hydroxy-N,N-diethyltryptamine-d4 for accurate measurement during bioanalysis. clearsynth.comaptochem.com

Below is a table comparing the properties and research goals of non-deuterated versus deuterated tryptamines.

Table 1: Comparative Properties of Non-Deuterated vs. Deuterated Tryptamines
Feature Standard Tryptamines (e.g., DMT, Psilocybin) Deuterated Tryptamine Analogs (e.g., D4-DMT, CYB003)
Metabolism Rapidly metabolized by enzymes like MAO. creative-proteomics.comacs.org Slower rate of metabolism due to the kinetic isotope effect. wikipedia.orgnih.govnih.gov
Pharmacokinetics Short half-life and rapid clearance. nih.govacs.org Potentially longer half-life, increased bioavailability, and more predictable exposure. nih.govontosight.ai
Therapeutic Goal Establish proof-of-concept for psychedelic-assisted therapy. ontosight.aiacs.org Optimize therapeutic profile for clinical use (e.g., shorter duration, faster onset). cybin.comcybin.com
Enabling Tools N/A Require deuterated internal standards like this compound for accurate quantification in research and development. clearsynth.comnih.gov

Integration of Advanced Multi-Omics Approaches in Preclinical Research

To fully understand the biological impact of novel deuterated tryptamines, future research is moving beyond single-endpoint measurements and embracing a systems-biology approach. Multi-omics, which integrates data from genomics, proteomics, transcriptomics, and metabolomics, provides a holistic view of a drug's effects on complex biological systems. acs.orgthermofisher.comnih.gov

Research Findings:

Metabolomics: This field analyzes the complete set of metabolites in a biological sample, offering a direct functional readout of physiological state. upf.edu In the context of tryptamine research, metabolomics can identify the specific biochemical pathways affected by a deuterated compound. creative-proteomics.com For instance, studies can track changes in amino acid metabolism or lipid profiles following administration. mdpi.com The precise quantification needed for these studies is heavily reliant on the use of stable isotope-labeled internal standards. clearsynth.comaptochem.com A compound like this compound serves as an ideal internal standard for its non-deuterated counterpart, 4-HO-DET, ensuring that measurements of its metabolic pathway are accurate and compensating for variations during analysis. clearsynth.comscioninstruments.com

Proteomics and Transcriptomics: These approaches measure the abundance of proteins and RNA transcripts, respectively, revealing how a deuterated tryptamine might alter gene expression and protein signaling cascades. thermofisher.com This is crucial for understanding mechanisms related to neuroplasticity, such as the expression of Brain-Derived Neurotrophic Factor (BDNF). nih.govopen-foundation.org

Integrative Analysis: By combining these datasets, researchers can build comprehensive models of a drug's mechanism of action. acs.orgnih.gov For example, an integrative approach could link the altered metabolism of a deuterated tryptamine (measured by metabolomics) to specific changes in gene expression (transcriptomics) and receptor signaling pathways (proteomics) that underpin its therapeutic effects. This level of detailed analysis is essential for optimizing drug candidates and identifying biomarkers for treatment response. nih.govnih.gov

The table below outlines the different omics technologies and their applications in deuterated tryptamine research.

Table 2: Application of Multi-Omics in Deuterated Tryptamine Research
Omics Field Molecular Read-out Application in Tryptamine Research
Metabolomics Metabolites (e.g., amino acids, lipids) Characterize changes in metabolic pathways; quantify drug and metabolite levels accurately using standards like this compound. creative-proteomics.comupf.edumdpi.com
Proteomics Proteins Identify changes in receptor expression and signaling proteins (e.g., 5-HT2A, BDNF, mTOR). acs.orgthermofisher.com
Transcriptomics RNA / cDNA Measure changes in the expression of genes related to neuroplasticity and cellular stress. thermofisher.comopen-foundation.org
Genomics DNA Identify genetic variants that may influence individual responses to deuterated tryptamines. thermofisher.comnih.gov

Exploration of Untapped Research Questions and Translational Potential (excluding clinical human trials)

The development of deuterated tryptamines opens up new avenues for preclinical investigation, aiming to answer fundamental questions about their mechanisms and translate these findings into better therapeutic strategies.

Research Findings:

Neuroplasticity Mechanisms: Psychedelics are known to promote structural and functional neuroplasticity, which is believed to underlie their therapeutic effects. nih.govacs.orgarxiv.org Preclinical studies show that compounds like DMT and LSD can increase dendritic spine density and complexity in cortical neurons. nih.govarxiv.org Future research will explore whether the prolonged target engagement afforded by deuterated analogs leads to more robust or enduring changes in neuroplasticity. For example, does a longer-acting deuterated tryptamine produce more significant increases in BDNF or mTOR signaling compared to its non-deuterated version? open-foundation.org These preclinical investigations are critical for building the scientific rationale for their therapeutic use.

Receptor Signaling and Functional Selectivity: Tryptamines interact with multiple receptor subtypes, including a variety of serotonin (B10506) receptors (e.g., 5-HT2A, 5-HT1A) and others like the sigma-1 receptor and TAAR1. acs.orgacs.org An untapped research question is whether deuteration, by altering how the molecule is presented to the receptor over time, could influence functional selectivity or "biased agonism." This refers to the ability of a drug to preferentially activate one signaling pathway over another at the same receptor. Preclinical models can dissect these nuanced pharmacological effects.

Translational Models: The enhanced and more consistent pharmacokinetic profiles of deuterated tryptamines make them valuable tools for use in animal models of neuropsychiatric conditions. acs.org For example, the antidepressant-like effects of chronic, low-dose DMT administration have been observed in rodents. acs.org Using a deuterated analog in these models could provide a clearer and more reproducible signal, helping to bridge the gap between preclinical findings and potential therapeutic applications. The reliability of such translational research depends on the ability to accurately measure drug concentrations in brain tissue and plasma, again highlighting the essential role of analytical standards like this compound. nih.govnih.gov

Q & A

Basic Research Questions

Q. How is 4-Hydroxy-N,N-diethyltryptamine-d4 synthesized and characterized for research use?

  • Methodological Answer : Synthesis typically involves isotopic labeling via deuteration of the non-deuterated precursor (4-HO-DET) using deuterated reagents (e.g., D₂O or deuterated alkyl halides) under controlled pH and temperature. Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment via HPLC with UV detection (λ = 280–300 nm) is critical, using C18 columns and methanol/ammonium formate mobile phases .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs like 4-HO-DET-d4 serve as internal standards to correct for matrix effects and ionization variability. Chromatographic separation uses reversed-phase columns (e.g., Agilent ZORBAX SB-C18) with gradient elution (acetonitrile/0.1% formic acid). Quantification via multiple reaction monitoring (MRM) targets specific ion transitions (e.g., m/z 237 → 160 for the deuterated form) to enhance specificity .

Advanced Research Questions

Q. How does deuterium substitution affect the metabolic stability and pharmacokinetics of 4-HO-DET-d4 compared to its non-deuterated form?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows hepatic metabolism by cytochrome P450 enzymes, particularly at positions adjacent to metabolically labile sites. Comparative studies involve incubating both forms with human liver microsomes (HLMs) and analyzing metabolites via LC-HRMS. Pharmacokinetic parameters (e.g., half-life, AUC) are assessed in rodent models, with deuterated analogs showing prolonged plasma exposure due to reduced first-pass metabolism .

Q. What experimental strategies address conflicting receptor binding data between in vitro and in vivo studies for 4-HO-DET-d4?

  • Methodological Answer : Discrepancies often arise from differences in receptor assay conditions (e.g., buffer composition, cell lines). To resolve these:

  • In vitro : Use radioligand displacement assays (e.g., ³H-5-HT for 5-HT₂A receptors) in transfected HEK293 cells under standardized pH and temperature.
  • In vivo : Employ behavioral models (e.g., head-twitch response in mice) alongside microdialysis to measure extracellular serotonin levels. Cross-validate findings with computational docking simulations to predict binding affinities .

Q. How can researchers design experiments to elucidate the compound’s interaction with 5-HT receptors and downstream signaling pathways?

  • Methodological Answer :

  • Step 1 : Perform competitive binding assays using 5-HT₂A/2C/1A receptor subtypes to determine Ki values.
  • Step 2 : Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) in primary neuronal cultures to map signaling cascades.
  • Step 3 : Utilize knockout rodent models to isolate receptor-specific effects. Pair with transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-exposure .

Q. What are the key challenges in synthesizing high-purity deuterated analogs for neuropharmacology research?

  • Methodological Answer : Challenges include:

  • Isotopic Purity : Avoiding proton-deuterium exchange during synthesis requires anhydrous conditions and deuterated solvents (e.g., DCM-d₂).
  • Byproduct Formation : Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize reaction times.
  • Scale-Up : Maintain >99% isotopic enrichment using semi-preparative HPLC with deuterated mobile-phase modifiers (e.g., D₃PO₄) .

Data Contradictions and Recommendations

  • Evidence Conflict : While 4-HO-DET is hypothesized to mimic psilocin (4-HO-DMT) in 5-HT receptor activation , limited in vivo data exist for the deuterated form. Researchers should prioritize comparative studies using deuterated/non-deuterated pairs under identical experimental conditions.
  • Analytical Gaps : Reference standards for 4-HO-DET-d4 are not widely documented in public databases (e.g., PubChem). Cross-validate results with orthogonal methods like gas chromatography (GC-MS) and nuclear Overhauser effect (NOE) NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.